molecular formula C20H19Cl2F3N2O3S B3016382 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341964-74-7

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3016382
CAS No.: 341964-74-7
M. Wt: 495.34
InChI Key: IXESYQLFVYGDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as the target compound) is a sulfanyl-linked acetamide derivative featuring a 2,4-dichloro-5-isopropoxyanilino group and a 3-(trifluoromethyl)phenyl substituent. Key properties include:

  • Molecular formula: C₂₀H₁₉Cl₂F₃N₂O₅S
  • Molecular weight: 527.34 g/mol
  • Predicted boiling point: 726.8 ± 60.0 °C .
    The sulfanyl (-S-) bridge and trifluoromethyl (-CF₃) group contribute to its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2F3N2O3S/c1-11(2)30-17-8-16(14(21)7-15(17)22)27-19(29)10-31-9-18(28)26-13-5-3-4-12(6-13)20(23,24)25/h3-8,11H,9-10H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXESYQLFVYGDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide , with CAS number 341964-62-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C19H18Cl2F2N2O3S
Molecular Weight 463.33 g/mol
Boiling Point 572.3 ± 50.0 °C (predicted)
Density 1.336 ± 0.06 g/cm³ (predicted)
pKa 11.30 ± 0.70 (predicted)

Structural Features

The compound features a trifluoromethyl group , which is known to enhance biological activity by improving lipophilicity and metabolic stability. The presence of the dichloro and isopropoxy groups on the aniline moiety contributes to its unique pharmacological profile.

Anticonvulsant Activity

Recent studies have indicated that derivatives of phenylacetamide, particularly those containing trifluoromethyl groups, exhibit significant anticonvulsant properties. The compound was evaluated in various animal models for its efficacy against seizures.

Case Study: Anticonvulsant Screening

In a study assessing the anticonvulsant activity of several phenylacetamide derivatives, the compound demonstrated notable efficacy in the maximal electroshock (MES) test, which is a standard method for evaluating potential antiepileptic drugs (AEDs). The results indicated:

  • Protection Rate : The compound provided significant protection against MES-induced seizures at doses of 100 mg/kg and 300 mg/kg.
  • Mechanism of Action : It was observed to act as a moderate binder to neuronal voltage-sensitive sodium channels, which are critical targets for AEDs .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • The introduction of trifluoromethyl groups significantly enhanced anticonvulsant activity.
  • Modifications in substituents on the aniline ring were crucial; compounds with specific substitutions showed improved efficacy in seizure models .

Other Biological Activities

Preliminary data suggest that this compound may also possess anti-inflammatory and analgesic properties, although further studies are required to elucidate these effects fully.

Research Findings Summary

A summary of key findings from recent research on the biological activity of the compound is presented below:

Study ReferenceBiological ActivityKey Findings
Obniska et al., 2010AnticonvulsantEffective in MES test; binds to sodium channels .
PMC4491109Structure-Activity RelationshipTrifluoromethyl substitution enhances activity .
ChemicalBookChemical PropertiesDetailed physicochemical properties listed .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications as a pharmaceutical agent:

  • Anticancer Activity: Compounds with similar structural motifs have shown promise in targeting specific cancer pathways by inhibiting tumor growth or inducing apoptosis in cancer cells.
  • Antimicrobial Properties: The presence of the dichloro and trifluoromethyl groups may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to new antimicrobial agents.

Biochemical Research

In biochemical studies, this compound can be utilized for:

  • Protein Binding Studies: Investigating its binding affinity to specific proteins involved in disease pathways using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Molecular Docking Simulations: Predicting interactions with target proteins to elucidate mechanisms of action.

Agricultural Chemistry

Given its chemical structure, there is potential for this compound to be explored as:

  • Pesticides or Herbicides: The chlorinated phenyl moiety may provide herbicidal or pesticidal properties, making it a candidate for agricultural applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name / Identifier Molecular Formula Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
Target Compound C₂₀H₁₉Cl₂F₃N₂O₅S 2,4-Dichloro-5-isopropoxyanilino, -CF₃ phenyl 527.34 Not reported
N-(3-Methoxyphenyl)-2-{4-methyl-5-[(3-methylsulfanylphenyl)carbamoyl]methylsulfanyl}-4H-1,2,4-triazol-3-yl}acetamide C₂₁H₂₂N₆O₃S₃ 1,2,4-Triazole, -OCH₃, -S-CH₃ 502.63 Not reported
2-((5-((Phenylthio)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide C₂₆H₂₂F₃N₅OS₂ 1,2,4-Triazole, phenylthio, m-tolyl 561.61 Not reported
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₆H₂₀ClF₃N₆OS Pyridinyl, 3-methylphenyl, -CF₃ 580.99 Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide C₁₇H₁₁F₆N₂O₂S Benzothiazole, dual -CF₃ groups 426.34 Synthetic intermediate for kinase inhibitors

Key Observations :

  • Heterocyclic vs. Aromatic Cores : Compounds in , and utilize 1,2,4-triazole or benzothiazole cores, whereas the target compound lacks a heterocyclic ring. This impacts electronic properties and binding pocket compatibility.
  • Substituent Effects : The target compound’s dichloro-isopropoxy group enhances steric bulk compared to smaller substituents like -OCH₃ or -S-CH₃ . The dual -CF₃ groups in increase hydrophobicity relative to the target’s single -CF₃.
  • Molecular Weight : The target compound (527.34 g/mol) is lighter than triazole-containing analogs (e.g., 580.99 g/mol in ), suggesting better bioavailability.

Pharmacological Potential

  • The sulfanyl group is critical for this activity.
  • Kinase Inhibition : Benzothiazole-based acetamides (e.g., ) are intermediates in kinase inhibitor synthesis, implying that the target compound’s -CF₃ group could similarly modulate enzyme binding.

Metabolic and Toxicological Considerations

  • Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl (-S-) bridge is less electron-withdrawing than sulfonyl (-SO₂-) groups in analogs like 2-([2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide , which may alter cytochrome P450 interactions.
  • Chlorine Substituents: The 2,4-dichloro pattern in the target compound could increase hepatotoxicity risk compared to non-halogenated analogs (e.g., ), as seen in structurally related chlorinated pharmaceuticals.

Q & A

Basic: What are the recommended methods for synthesizing and purifying this compound to ensure high yield and purity?

Answer:
Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For the sulfanyl-acetamide backbone, react 2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl thiol with N-[3-(trifluoromethyl)phenyl]chloroacetamide under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine in dry THF. Monitor reaction progress via TLC or HPLC.
Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH), trifluoromethyl (δ 120–125 ppm in ¹³C), and sulfanyl linkage (δ 3.5–4.0 ppm for SCH₂).
  • X-ray crystallography: Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereochemistry. For example, a monoclinic crystal system with P2₁/c space group is typical for similar acetamides .
  • FT-IR: Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Advanced: How can reaction conditions be optimized to mitigate byproducts in multi-step synthesis?

Answer:

  • DoE (Design of Experiments): Use a Taguchi or factorial design to test variables: temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst (e.g., DMAP).
  • In-line monitoring: Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically.
  • Byproduct analysis: Identify side products (e.g., oxidation of sulfanyl groups) via LC-MS and optimize inert gas purging to prevent disulfide formation .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:

  • Dose-response validation: Re-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability) with standardized protocols.
  • Solubility correction: Account for DMSO vehicle effects by measuring compound solubility via nephelometry. Adjust concentrations using co-solvents (e.g., PEG-400) to avoid false negatives .
  • Meta-analysis: Compare results with structurally analogous compounds (e.g., ’s thiadiazole derivatives) to identify SAR trends .

Advanced: What computational strategies predict target binding and metabolic stability?

Answer:

  • Molecular docking (AutoDock Vina): Model interactions with targets like kinase domains, focusing on hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the trifluoromethyl group.
  • MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding entropy.
  • ADMET prediction (SwissADME): Evaluate metabolic sites (e.g., isopropoxy O-dealkylation) using cytochrome P450 models .

Advanced: How can photostability and thermal degradation be systematically evaluated?

Answer:

  • Forced degradation studies: Expose the compound to UV light (ICH Q1B guidelines) and heat (40–60°C) for 1–4 weeks.
  • HPLC-MS analysis: Monitor degradation products (e.g., hydrolysis of the amide bond or sulfanyl oxidation).
  • Kinetic modeling: Calculate degradation rate constants (k) under varied pH and humidity conditions using Arrhenius equations .

Advanced: What strategies enhance solubility without compromising bioactivity?

Answer:

  • Salt formation: Screen counterions (e.g., HCl, sodium) via slurry experiments in acetone/water.
  • Co-crystallization: Test co-formers like succinic acid to improve aqueous solubility.
  • Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) at the isopropoxy moiety, balancing lipophilicity (logP) via ClogP calculations .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives?

Answer:

  • Fragment-based screening: Replace the dichloroanilino group with bioisosteres (e.g., 2,4-difluorophenyl) and assess activity shifts.
  • 3D-QSAR (CoMFA): Align derivatives’ electrostatic and steric fields to correlate substituent effects with IC₅₀ values.
  • In vivo validation: Prioritize derivatives with <10 nM enzyme inhibition and >50% oral bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.